Cas no 2089256-18-6 (sodium 2-(quinolin-4-yl)acetate)

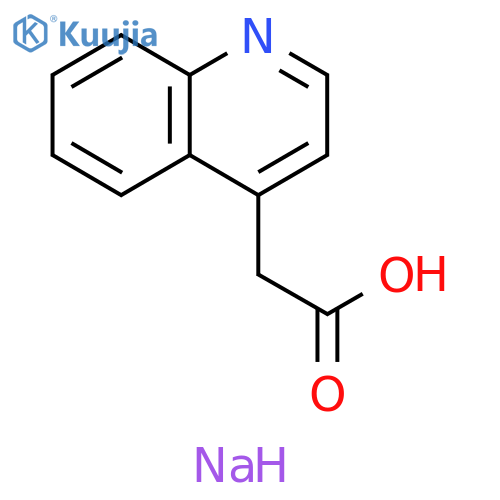

2089256-18-6 structure

商品名:sodium 2-(quinolin-4-yl)acetate

CAS番号:2089256-18-6

MF:C11H10NNaO2

メガワット:211.192373752594

MDL:MFCD30537750

CID:5193524

PubChem ID:137838046

sodium 2-(quinolin-4-yl)acetate 化学的及び物理的性質

名前と識別子

-

- 4-Quinolineacetic acid, sodium salt (1:1)

- sodium 2-(quinolin-4-yl)acetate

-

- MDL: MFCD30537750

- インチ: 1S/C11H9NO2.Na.H/c13-11(14)7-8-5-6-12-10-4-2-1-3-9(8)10;;/h1-6H,7H2,(H,13,14);;

- InChIKey: SGAWJNNWKMEKQT-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=NC2C=CC=CC1=2)C(=O)O.[NaH]

sodium 2-(quinolin-4-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-343379-0.1g |

sodium 2-(quinolin-4-yl)acetate |

2089256-18-6 | 0.1g |

$426.0 | 2023-09-03 | ||

| Enamine | EN300-343379-10.0g |

sodium 2-(quinolin-4-yl)acetate |

2089256-18-6 | 10.0g |

$5283.0 | 2023-02-22 | ||

| Enamine | EN300-343379-0.05g |

sodium 2-(quinolin-4-yl)acetate |

2089256-18-6 | 0.05g |

$285.0 | 2023-09-03 | ||

| Enamine | EN300-343379-2.5g |

sodium 2-(quinolin-4-yl)acetate |

2089256-18-6 | 2.5g |

$2408.0 | 2023-09-03 | ||

| Enamine | EN300-343379-5g |

sodium 2-(quinolin-4-yl)acetate |

2089256-18-6 | 5g |

$3562.0 | 2023-09-03 | ||

| Enamine | EN300-343379-1g |

sodium 2-(quinolin-4-yl)acetate |

2089256-18-6 | 1g |

$1229.0 | 2023-09-03 | ||

| Enamine | EN300-343379-0.5g |

sodium 2-(quinolin-4-yl)acetate |

2089256-18-6 | 0.5g |

$959.0 | 2023-09-03 | ||

| Enamine | EN300-343379-5.0g |

sodium 2-(quinolin-4-yl)acetate |

2089256-18-6 | 5.0g |

$3562.0 | 2023-02-22 | ||

| Enamine | EN300-343379-1.0g |

sodium 2-(quinolin-4-yl)acetate |

2089256-18-6 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-343379-0.25g |

sodium 2-(quinolin-4-yl)acetate |

2089256-18-6 | 0.25g |

$607.0 | 2023-09-03 |

sodium 2-(quinolin-4-yl)acetate 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

2089256-18-6 (sodium 2-(quinolin-4-yl)acetate) 関連製品

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量